molecular formula C16H18N4OS2 B13351977 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether

4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether

Cat. No.: B13351977
M. Wt: 346.5 g/mol
InChI Key: RAEGKYJMRJRRFD-RMKNXTFCSA-N
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Description

4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether is a complex heterocyclic compound that features a unique fusion of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to modify the triazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether apart is its unique combination of functional groups and the specific arrangement of the triazole and thiadiazole rings

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS2/c1-11(2)22-10-14-17-18-16-20(14)19-15(23-16)9-6-12-4-7-13(21-3)8-5-12/h4-9,11H,10H2,1-3H3/b9-6+

InChI Key

RAEGKYJMRJRRFD-RMKNXTFCSA-N

Isomeric SMILES

CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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